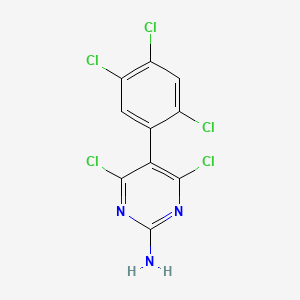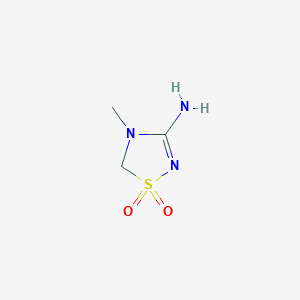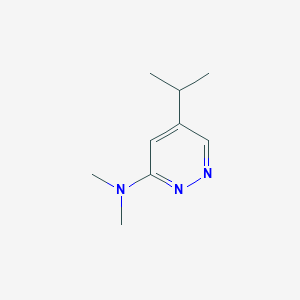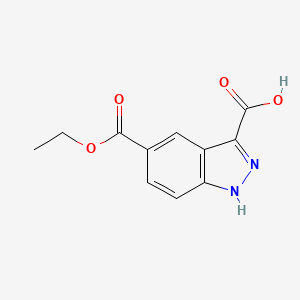
4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its pyrimidine ring structure substituted with multiple chlorine atoms, making it a significant molecule in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,5-trichlorobenzonitrile with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to modify the compound’s functional groups.
Major Products Formed: The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation or reduction can yield different derivatives with altered oxidation states.
科学的研究の応用
Chemistry: In chemistry, 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of antineoplastic and antimicrobial agents. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various chemical processes.
作用機序
The mechanism by which 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic or toxic effects.
類似化合物との比較
4,6-Dichloro-2-(methylthio)pyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
2,4,6-Trichloropyrimidine: A simpler pyrimidine compound with three chlorine atoms, used in various chemical syntheses.
5-(2,4-Dichlorophenyl)-4,6-dichloropyrimidine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.
特性
分子式 |
C10H4Cl5N3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
4,6-dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-4-2-6(13)5(12)1-3(4)7-8(14)17-10(16)18-9(7)15/h1-2H,(H2,16,17,18) |
InChIキー |
ADIOHYYLIRPURP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)




![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)

